molecular formula C17H9F2N3O2 B2727567 6-fluoro-3-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one CAS No. 1358480-24-6

6-fluoro-3-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one

Cat. No.: B2727567
CAS No.: 1358480-24-6
M. Wt: 325.275
InChI Key: CVATWVNGPXACRE-UHFFFAOYSA-N
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Description

6-fluoro-3-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one is a synthetic hybrid compound designed for research into novel antimicrobial and antiviral agents. It is built on a fluoroquinolone scaffold, a class of purely synthetic antibiotics known for a wide spectrum of action and good tolerability . Strategic structural modifications have been employed to create this hybrid molecule; the core quinolin-4-one system is substituted at the 3-position with a 3-(2-fluorophenyl)-1,2,4-oxadiazole moiety, a hybridization tactic known to broaden the biological activity profile of the parent structure . The 1,2,4-oxadiazole ring is a privileged pharmacophore in medicinal chemistry due to its favorable properties and is known for its significant role in various bioactive compounds . Scientific investigations into closely related analogues have demonstrated promising biological activity. For instance, a compound featuring a 1,2,4-oxadiazole moiety linked to a fluoroquinolone core has shown a noticeable affinity towards viral targets in molecular docking studies, exceeding the binding energy of reference ligands in simulations against targets like the main protease of SARS-CoV-2 (PDB ID: 6LU7) . This suggests potential for research into anti-COVID-19 agents . Furthermore, the fluoroquinolone-oxadiazole hybrid structure is a subject of interest in the search for new chemotherapeutic agents, as such hybrids can exhibit multiple mechanisms of action, including the inhibition of enzymes like thymidylate synthase and topoisomerase II . This compound is provided For Research Use Only. It is intended for use in non-human, in-vitro laboratory investigations only. It is not a drug, is not for diagnostic use, and is strictly not intended for human consumption.

Properties

IUPAC Name

6-fluoro-3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H9F2N3O2/c18-9-5-6-14-11(7-9)15(23)12(8-20-14)17-21-16(22-24-17)10-3-1-2-4-13(10)19/h1-8H,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVATWVNGPXACRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NOC(=N2)C3=CNC4=C(C3=O)C=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H9F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluoro-3-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of a hydrazide with a carboxylic acid derivative. For instance, 2-fluorobenzohydrazide can react with an appropriate carboxylic acid or its derivative under dehydrating conditions to form the 1,2,4-oxadiazole ring.

    Quinoline Core Construction: The quinoline core can be constructed via a Friedländer synthesis, which involves the condensation of an aniline derivative with a ketone. In this case, a fluorinated aniline derivative can be used.

    Coupling of the Oxadiazole and Quinoline Units: The final step involves coupling the oxadiazole ring with the quinoline core. This can be achieved through a nucleophilic aromatic substitution reaction, where the oxadiazole derivative reacts with a halogenated quinoline under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis using batch processes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline ring, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to an amine derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluorine atoms.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Amine derivatives of the oxadiazole ring.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

Numerous studies have investigated the antimicrobial properties of compounds related to 6-fluoro-3-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one. These studies demonstrate its potential as an antibacterial and antifungal agent.

Case Studies

  • A study published in RSC Advances highlighted the antimicrobial efficacy of synthesized oxadiazole derivatives against various bacterial strains such as Mycobacterium smegmatis and Pseudomonas aeruginosa. The compounds exhibited minimum inhibitory concentrations (MICs) as low as 6.25 µg/mL against Mycobacterium smegmatis, indicating significant potential for developing new antituberculosis agents .
  • Another research article detailed the synthesis of a related quinoline derivative that showed promising antibacterial and antiviral activities through molecular docking studies. The structural analysis revealed strong intermolecular interactions that may enhance its biological efficacy .

Therapeutic Potential

The unique structural features of 6-fluoro-3-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one suggest potential applications beyond antimicrobial activity.

Potential Applications

  • Antituberculosis Agents : Given the demonstrated activity against Mycobacterium smegmatis, further exploration into its efficacy against Mycobacterium tuberculosis could be warranted.
  • Antiviral Agents : The compound's structural similarity to known antiviral agents suggests it may also exhibit antiviral properties, which could be explored in future studies.

Summary of Research Findings

StudyFocusKey Findings
RSC AdvancesAntimicrobial ActivitySignificant activity against Mycobacterium smegmatis with MIC of 6.25 µg/mL
Acta CrystallographicaMolecular StructureDetailed structural analysis and prediction of biological activity through molecular docking
ScienceDirectSynthesis and CharacterizationSuccessful synthesis of related quinoline derivatives with notable antimicrobial properties

Mechanism of Action

The mechanism of action of 6-fluoro-3-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The fluorine atoms can enhance the compound’s binding affinity and selectivity for these targets. Pathways involved may include inhibition of DNA synthesis or disruption of cellular signaling pathways.

Comparison with Similar Compounds

Core Structure and Substituent Variations

The quinolin-4(1H)-one scaffold is a common feature in several bioactive compounds. Key variations arise from substituents at the 3-position and halogenation patterns.

Compound Name Core Structure 3-Position Substituent Key Substituents Biological Activity Reference
Target Compound Quinolin-4(1H)-one 1,2,4-Oxadiazol-5-yl 6-F, 2-F-phenyl Potential antitumor
6-Fluoro-3-(4H-1,2,4-triazol-3-yl)quinolin-4(1H)-one Quinolin-4(1H)-one 1,2,4-Triazol-3-yl 6-F Antileukemic (HL60 cells)
Bederocin [2007] Quinolin-4(1H)-one Aminoalkyl-thienyl derivative Bromo, fluoroethenyl Antibacterial
Compound 3 (LXE408 analog) Triazolo[1,5-a]pyrimidin Difluoromethylpyridinyl 4-Fluorophenyl, dimethyloxazole Kinetoplastid inhibition

Key Observations:

  • Oxadiazole vs.
  • Fluorine Positioning: The 6-fluoro substitution is shared with triazole-containing analogs, suggesting a role in enhancing cytotoxicity or target binding. In contrast, Bederocin’s fluoroethenyl group at the 5-position correlates with antibacterial activity, highlighting substituent-dependent functional divergence .

Pharmacological Properties

  • Antitumor Potential: Oxadiazole derivatives, including enrofloxacin-based Mannich bases, demonstrate notable antitumor activity, suggesting the target compound may share similar mechanisms (e.g., topoisomerase inhibition) .
  • Selectivity: The triazole analog’s selectivity for HL60 cells (IC₅₀ = 1.2 µM) contrasts with oxadiazole derivatives’ broader cytotoxicity, possibly due to differences in heterocyclic electronics .
  • Antibacterial Activity: Bederocin’s bromo-fluoroethenyl substituents emphasize halogen-dependent membrane disruption, a mechanism less relevant to fluorophenyl-oxadiazole compounds .

Structural and Computational Insights

  • Molecular Geometry: The oxadiazole ring’s planar structure (evidenced by bond angles in similar compounds, e.g., C–N–C ≈ 120°) may enhance DNA intercalation or kinase binding compared to bulkier substituents .
  • QSAR Findings: For triazole analogs, electron-withdrawing groups at the 6-position and hydrophobic substituents on the triazole ring optimize antileukemic activity. These principles likely extend to oxadiazole derivatives .

Biological Activity

6-Fluoro-3-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one is a synthetic compound characterized by its unique structural features, including a quinoline backbone and an oxadiazole moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of anticancer and antimicrobial applications.

Chemical Structure

The molecular formula of 6-fluoro-3-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one is C17H12F2N3O2C_{17}H_{12}F_2N_3O_2, with a molecular weight of 325.27 g/mol. The compound contains a fluorine atom at the 6-position of the quinoline ring and a 1,2,4-oxadiazole ring substituted with a fluorophenyl group.

Biological Activity Overview

Research indicates that derivatives of the 1,2,4-oxadiazole scaffold exhibit a broad spectrum of biological activities. These include:

  • Anticancer Activity : Several studies have demonstrated that oxadiazole derivatives can induce apoptosis in cancer cells. For instance, compounds similar to 6-fluoro-3-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one have shown significant cytotoxic effects against various cancer cell lines.
  • Antimicrobial Properties : The presence of the oxadiazole ring is often associated with enhanced antimicrobial activity. Research indicates that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria.

Anticancer Activity

A study focusing on oxadiazole derivatives reported that compounds with similar structures exhibited IC50 values in the micromolar range against human cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and A375 (melanoma). For example:

CompoundCell LineIC50 (µM)
Compound AMCF-70.65
Compound BA5492.41
Compound CA3751.50

These results suggest that modifications in the chemical structure can significantly impact biological activity, highlighting the need for further exploration of structure-activity relationships (SAR).

The mechanism by which 6-fluoro-3-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one exerts its biological effects is believed to involve:

  • Inhibition of Enzymatic Activity : Compounds within this class may inhibit key enzymes involved in cancer cell proliferation.
  • Induction of Apoptosis : Studies have shown that certain derivatives can increase p53 expression levels and activate caspase pathways leading to programmed cell death.

Antimicrobial Activity

In vitro studies have demonstrated that oxadiazole derivatives possess potent antimicrobial properties. For instance:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL

These findings indicate that the incorporation of fluorine atoms enhances the antimicrobial efficacy of the compound.

Case Studies

Case studies have highlighted the therapeutic potential of oxadiazole derivatives:

  • Study on MCF-7 Cells : A derivative similar to 6-fluoro-3-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one was tested for its ability to induce apoptosis in MCF-7 cells. Results showed significant increases in apoptotic markers after treatment.
  • Antimicrobial Screening : In a comparative study against standard antibiotics, several oxadiazole derivatives demonstrated superior activity against resistant bacterial strains.

Q & A

Basic: What synthetic strategies are effective for constructing the 1,2,4-oxadiazole ring in this compound?

The 1,2,4-oxadiazole ring is typically synthesized via cyclization reactions. A common approach involves reacting amidoximes with activated carboxylic acid derivatives (e.g., acyl chlorides) under microwave irradiation or thermal conditions . For example:

  • Step 1 : Prepare a 2-fluorophenyl-substituted amidoxime intermediate.
  • Step 2 : React with a fluorinated quinolinone-derived acyl chloride in anhydrous DMF at 80–100°C for 6–12 hours.
  • Step 3 : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient).
    Validation: Monitor reaction progress using TLC and confirm the oxadiazole ring via ¹H NMR (absence of amidoxime NH₂ signals) and HRMS .

Basic: How can researchers validate the purity and structural integrity of this compound?

Use a combination of spectroscopic and chromatographic methods:

  • ¹H/¹³C NMR : Verify fluorine coupling patterns (e.g., quartets for aromatic fluorines) and oxadiazole C=O signals (~165–170 ppm in ¹³C NMR) .
  • HRMS : Confirm molecular ion peaks with <2 ppm mass error.
  • HPLC : Employ a C18 column with acetonitrile/water (0.1% TFA) to assess purity (>95%).
  • Elemental Analysis : Match calculated vs. observed C, H, N percentages .

Advanced: How can X-ray crystallography resolve ambiguities in stereochemical or regiochemical assignments?

Single-crystal X-ray diffraction is critical for unambiguous structural confirmation:

  • Crystallization : Use slow vapor diffusion (e.g., dichloromethane/methanol).
  • Data Collection : Employ a synchrotron source or high-resolution diffractometer (Mo Kα radiation, λ = 0.71073 Å).
  • Refinement : Use SHELXL for small-molecule refinement, focusing on disorder modeling and thermal parameters for fluorine atoms .
  • Validation : Check R-factors (<5%) and electron density maps for omitted regions .

Advanced: What methodologies are used to analyze structure-activity relationships (SAR) for fluorinated quinolinone derivatives?

SAR studies require systematic structural modifications and biological testing:

  • Fluorine Scanning : Replace fluorine at positions 6 (quinolinone) and 2 (phenyl) with H, Cl, or CF₃ to assess electronic effects .
  • Oxadiazole Isosteres : Substitute 1,2,4-oxadiazole with 1,3,4-oxadiazole or triazole to probe ring flexibility .
  • Biological Assays : Test cytotoxicity (e.g., MTT assay on CHO cells ) and enzyme inhibition (e.g., fluorescence-based kinase assays).
  • Computational Modeling : Perform docking studies with AutoDock Vina to predict binding modes to targets like topoisomerases .

Advanced: How should researchers address contradictions in biological activity data across studies?

Contradictions often arise from assay variability or impurity artifacts. Mitigate via:

  • Standardized Protocols : Use WHO-recommended cell lines (e.g., HEK293) and controls (e.g., cisplatin for cytotoxicity).
  • Dose-Response Curves : Generate IC₅₀ values in triplicate, normalized to solvent-only controls.
  • Orthogonal Assays : Confirm apoptosis (flow cytometry) alongside metabolic activity (MTT) .
  • Impurity Profiling : Characterize byproducts via LC-MS; exclude batches with >2% impurities .

Basic: What safety precautions are required when handling fluorinated aromatic compounds?

  • PPE : Wear nitrile gloves, safety goggles, and a lab coat.
  • Ventilation : Use a fume hood for synthesis/purification steps due to volatile intermediates (e.g., acyl chlorides).
  • Waste Disposal : Quench fluorinated waste with aqueous NaOH (pH >10) before incineration .
  • Acute Exposure : For skin contact, rinse with 1% sodium bicarbonate solution; seek medical evaluation for persistent irritation .

Advanced: How can computational methods optimize the synthesis of this compound?

  • Retrosynthetic Planning : Use ChemDraw or Reaxys to identify viable routes (e.g., prioritizing oxadiazole cyclization over Suzuki couplings ).
  • DFT Calculations : Calculate transition-state energies (Gaussian 16) to optimize reaction conditions (e.g., solvent selection, temperature) .
  • Machine Learning : Train models on existing oxadiazole synthesis datasets to predict yields .

Advanced: What role does fluorine substitution play in enhancing bioavailability?

Fluorine improves pharmacokinetics via:

  • Lipophilicity Modulation : LogP reduction (fluorine’s electronegativity) enhances aqueous solubility .
  • Metabolic Stability : C-F bonds resist cytochrome P450 oxidation, prolonging half-life.
  • Target Engagement : Fluorine’s van der Waals radius (1.47 Å) allows optimal hydrophobic pocket fitting in enzymes .

Basic: How to design a stability study for this compound under physiological conditions?

  • Buffer Solutions : Incubate at 37°C in PBS (pH 7.4) and simulated gastric fluid (pH 1.2).
  • Time Points : Sample at 0, 24, 48, and 72 hours.
  • Analytical Tools : Monitor degradation via HPLC-MS; identify byproducts using MSE fragmentation .
  • Light Sensitivity : Store aliquots in amber vials to assess photodegradation .

Advanced: What crystallographic software settings are critical for resolving fluorine atom positions?

  • Data Collection : Ensure high redundancy (>4) to mitigate absorption errors from fluorine.
  • Refinement : Apply anisotropic displacement parameters (ADPs) for fluorine atoms in SHELXL .
  • Validation : Use PLATON’s ADDSYM to check for missed symmetry and TWINLAW for twinning analysis .

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